molecular formula C13H19N3O B15170936 N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine CAS No. 918136-38-6

N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine

Cat. No.: B15170936
CAS No.: 918136-38-6
M. Wt: 233.31 g/mol
InChI Key: PGMNDAZLZGOWHP-UHFFFAOYSA-N
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Description

N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine is a synthetic quinazoline derivative intended for research and development purposes. Quinazoline-based compounds are a significant class of nitrogen-containing heterocycles known for their diverse biological activities and are a prominent motif in medicinal chemistry research . This compound features a 1,4-dihydroquinazolin-2-amine core structure, a scaffold of high interest in the design of novel bioactive molecules. Researchers are exploring such compounds for various potential applications, which may include the inhibition of specific enzymes like acetyl-CoA carboxylase (ACCase) in plant science or histone deacetylase 6 (HDAC6) in neuroscience . Its structure, which includes a methyl group at the 4-position and an isopropoxy group at the 8-position, is provided for investigations into structure-activity relationships (SAR). The specific mechanism of action, pharmacological profile, and primary research applications for this particular analog are compound-specific and must be empirically determined by the researcher. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

918136-38-6

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N,4-dimethyl-8-propan-2-yloxy-3,4-dihydro-1H-quinazolin-2-imine

InChI

InChI=1S/C13H19N3O/c1-8(2)17-11-7-5-6-10-9(3)15-13(14-4)16-12(10)11/h5-9H,1-4H3,(H2,14,15,16)

InChI Key

PGMNDAZLZGOWHP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)OC(C)C)NC(=NC)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.

    Etherification: The isopropyl ether group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Alkylated or acylated quinazoline derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular pathways.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The quinazoline core differentiates this compound from other nitrogen-containing heterocycles in the evidence:

  • Thiazole derivatives (e.g., 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine, ): Thiazoles exhibit distinct electronic properties due to sulfur in the ring.
  • Benzimidazole analogs (e.g., isotonitazene, ): Benzimidazoles share a fused bicyclic structure but incorporate a five-membered ring with two nitrogen atoms. This difference alters hydrogen-bonding capacity and bioavailability compared to quinazolines .

Substituent Effects

  • Alkoxy Groups : The 8-(propan-2-yl)oxy group in the target compound contrasts with simpler alkoxy substituents (e.g., methoxy in ’s 4-chloro-5-vinyl-thiazol-2-amine derivative). Bulkier alkoxy groups like isopropoxy may reduce solubility but improve membrane permeability .
  • Amine Substitution: The N,N-dimethylamine at position 2 differs from primary amines or unsubstituted analogs (e.g., 2-aminothiazoles in ).

Hypothetical Property Comparison Table

Compound Core Structure Key Substituents Predicted LogP* Potential Targets
Target compound 1,4-Dihydroquinazoline 8-(isopropoxy), N,4-dimethyl ~2.5 Kinases, GPCRs
4-Chloro-5-vinyl-thiazol-2-amine (8a) Thiazole 4-chloro, 5-vinyl, 4-methoxyphenyl ~3.0 COX-2, Antimicrobial targets
Isotonitazene Benzimidazole 5-nitro, 4-isopropoxybenzyl ~4.2 Opioid receptors
4-(Benzodioxin-yl)-thiazol-2-amine Thiazole Benzodioxin, N-prop-2-enyl ~2.8 Serotonin receptors

*LogP values estimated via fragment-based methods.

Biological Activity

N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Chemical Formula : C13H19N3O
  • Molecular Weight : 235.31 g/mol
  • CAS Number : 135966709

Pharmacological Activities

The biological activity of this compound has been evaluated in several studies, highlighting its potential in multiple therapeutic areas:

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For example:

  • In vitro studies demonstrated that compounds with similar structures showed potent inhibition against various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .

2. Neuroprotective Effects

Quinazoline derivatives have been investigated for their neuroprotective effects:

  • A study focusing on similar compounds revealed their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases such as Alzheimer's .

3. Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activities:

  • Quinazoline derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Compounds in the quinazoline class often act as inhibitors of key enzymes involved in metabolic pathways. For instance, inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives:

StudyFindings
Study on AChE Inhibition Compound 3e showed IC50 values of 0.28 µM for eeAChE and 0.34 µM for hAChE, indicating strong inhibitory potential .
Anticancer Evaluation A series of quinazoline derivatives demonstrated significant antiproliferative activity against cancer cell lines with minimal toxicity to normal cells .
Antimicrobial Testing Quinazoline derivatives exhibited effective antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the key considerations in optimizing the synthetic route for N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine to achieve high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the quinazoline core. Critical steps include:
  • Regioselective introduction of substituents : Use of protecting groups (e.g., benzyl or methoxy) to direct reactivity, as seen in anthranilic acid-derived intermediates .
  • Demethylation : Controlled use of BBr₃ in dichloromethane to cleave methyl ethers without degrading sensitive functional groups .
  • Purification : Reverse-phase column chromatography and HPLC with ACN/H₂O gradients to isolate high-purity products (e.g., 23% yield over two steps in ) .
  • Monitoring : Real-time MALDI-TOF or LC-MS to track reaction progress and identify intermediates .

Q. How can structural characterization techniques like NMR and X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

  • Methodological Answer :
  • NMR Analysis : Key signals include δ 7.90 (d, J = 3.6 Hz) for aromatic protons and δ 3.92 (s) for methoxy groups, with cross-validation via 2D experiments (COSY, HSQC) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond-length discrepancies (e.g., C-N bonds in the quinazoline ring) and validating hydrogen-bonding networks . Contradictions between NMR and crystallographic data are addressed by re-examining solvent effects or dynamic exchange processes .

Q. What in vitro assays are suitable for preliminary bioactivity screening of quinazoline derivatives like this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure HDAC inhibition, as described in molecular docking workflows .
  • Cell Viability Assays : MTT or resazurin-based protocols, with IC₅₀ calculations normalized to positive controls (e.g., SAHA for HDACs) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of This compound for target selectivity?

  • Methodological Answer :
  • Molecular Docking : Protein structures (e.g., HDAC8) are prepared using tools like AutoDock Vina. Grid parameters focus on catalytic zinc-binding sites, with scoring functions (e.g., ΔG) prioritizing compounds showing strong hydrogen bonds (e.g., quinazoline N-H with Asp101) .
  • MD Simulations : AMBER or GROMACS runs (100 ns) assess binding stability, with RMSD/RMSF analyses identifying flexible regions affecting selectivity .

Q. What strategies address low yields in the final coupling step of propan-2-yloxy-substituted quinazolines?

  • Methodological Answer :
  • Catalyst Screening : Pd(dppf)Cl₂ for Suzuki-Miyaura couplings (e.g., ) vs. CuI for Ullmann-type reactions, balancing efficiency and cost .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement of halogen atoms (e.g., 3-bromochloropropane in ) .
  • Temperature Control : Reflux in 1,4-dioxane/water (4:1) at 100°C minimizes side reactions like hydrolysis .

Q. How do structure-activity relationship (SAR) studies inform the design of analogs with improved pharmacokinetic profiles?

  • Methodological Answer :
  • Substituent Variation : Compare analogs with morpholinyl (e.g., compound 15A, m/z 429.12) vs. triazolyl groups (18C) to assess logP and solubility .
  • Metabolic Stability : Introduce fluorine (e.g., 3-fluorobenzyl in 18C) to block CYP450-mediated oxidation, validated via liver microsome assays .

Q. What experimental and computational approaches reconcile contradictions in regioselectivity data during quinazoline functionalization?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹³C-labeled starting materials to track substituent incorporation in NMR .
  • DFT Calculations : Gaussian09 simulations predict activation barriers for competing pathways (e.g., para vs. meta substitution), guiding solvent/catalyst selection .

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